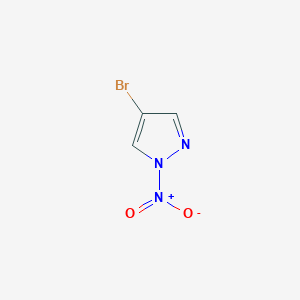

4-Bromo-1-nitro-1h-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-1-5-6(2-3)7(8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGCHRRFRZOACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599120 | |

| Record name | 4-Bromo-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7185-93-5 | |

| Record name | 4-Bromo-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-1-nitro-1H-pyrazole chemical structure and properties

Executive Summary

4-Bromo-1-nitro-1H-pyrazole (CAS: N/A for specific isomer in common commercial databases; typically generated in situ or isolated as a labile intermediate) is a specialized heterocyclic compound utilized primarily as a high-energy intermediate in organic synthesis and energetic materials research. Unlike its stable C-nitro analogs, this N-nitro species is characterized by a weak N-N bond (approx. 45 kcal/mol), making it a potent nitrating agent and a substrate for sigmatropic rearrangements .

Its primary utility lies in the "Habraken Rearrangement" , a thermal isomerization that regioselectively introduces a nitro group onto the pyrazole carbon skeleton (C3/C5), enabling the synthesis of 3,4-disubstituted pyrazoles that are otherwise difficult to access via direct electrophilic aromatic substitution.

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-Bromo-1-nitro-1H-pyrazole |

| Molecular Formula | C |

| Molecular Weight | 191.97 g/mol |

| SMILES | C1=C(C=NN1[O-])Br |

| Key Functional Groups | N-Nitro ( |

Structural Properties

The molecule features a pyrazole ring with a bromine atom at the 4-position and a nitro group attached to the pyrrole-like nitrogen (N1).[1]

-

Electronic Character: The N-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the pyrazole ring and activating the C3 and C5 positions towards nucleophilic attack (cine-substitution).

-

Bond Lability: The

bond is elongated compared to

Synthesis Protocol

The synthesis of 4-bromo-1-nitro-1H-pyrazole is achieved via the electrophilic nitration of 4-bromopyrazole. Standard mixed acid nitration (

Reagents & Preparation

-

Precursor: 4-Bromopyrazole (1.0 eq)

-

Nitrating Agent: Acetyl Nitrate (AcONO

) [Prepared from Acetic Anhydride + Fuming -

Solvent: Acetic Acid (AcOH) or Acetic Anhydride (Ac

O) -

Temperature: 0°C to 10°C (Strict control required)

Step-by-Step Methodology

-

Preparation of Acetyl Nitrate: In a separate vessel, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (2.0 eq) at 0°C. Caution: Exothermic.

-

Nitration: Dissolve 4-bromopyrazole in acetic acid. Add the acetyl nitrate solution dropwise, maintaining the internal temperature below 10°C.

-

Reaction Monitoring: Stir for 1–2 hours at 0°C. Monitor by TLC (disappearance of starting material).

-

Quenching: Pour the reaction mixture onto crushed ice/water.

-

Isolation: The N-nitro compound typically precipitates as a white or off-white solid. Filter and wash with cold water.

-

Purification: Recrystallization from hexane/chloroform (avoid heating above 40°C to prevent rearrangement).

Synthesis Workflow Diagram

Caption: Synthesis of 4-bromo-1-nitro-1H-pyrazole via acetyl nitrate nitration and subsequent potential thermal rearrangement.

Reactivity Profile: The Habraken Rearrangement

The defining characteristic of 4-bromo-1-nitro-1H-pyrazole is its propensity to undergo a thermal rearrangement (often referred to as the Habraken rearrangement) to form the thermodynamically stable C-nitro isomer.

Mechanism

Upon heating (typically in refluxing chlorobenzene or anisole), the nitro group migrates from the nitrogen (N1) to the carbon at position 3 (C3). This is an intramolecular [1,5]-sigmatropic shift.

Reaction:

Mechanistic Pathway Diagram[6][8]

Caption: Thermal rearrangement mechanism converting the N-nitro isomer to the stable C-nitro derivative.

Utility in Synthesis

This reactivity is crucial because direct nitration of 4-bromopyrazole with mixed acid is difficult due to the deactivating effect of the bromine. The N-nitration followed by rearrangement is a "trojan horse" strategy to install the nitro group at the C3 position.

Applications

Pharmaceutical Intermediates

The rearranged product, 4-bromo-3-nitro-1H-pyrazole , is a versatile scaffold.[2]

-

Kinase Inhibitors: The nitro group can be reduced to an amine (

), and the bromine can undergo Suzuki/Buchwald coupling, allowing the construction of complex kinase inhibitors (e.g., JAK or Aurora kinase inhibitors). -

Peptidomimetics: Pyrazole amino acids derived from this core are used in peptide backbone modification.

Energetic Materials (HEDM)

N-nitropyrazoles are a class of High Energy Density Materials .

-

Detonation Properties: The N-nitro group contributes significantly to the positive heat of formation (

). -

Sensitivity: While 4-bromo-1-nitro-1H-pyrazole itself is an intermediate, its derivatives (e.g., nitrated further to dinitro species) are studied as insensitive munitions components.

Safety & Handling Protocols

DANGER: N-Nitro compounds are potentially explosive and shock-sensitive.

| Hazard Class | Precautionary Measure |

| Explosion Hazard | Acetyl nitrate is explosive if heated or concentrated. Never distill reaction mixtures containing acetyl nitrate. |

| Thermal Stability | 4-Bromo-1-nitro-1H-pyrazole decomposes exothermically. Store below 0°C. Do not heat bulk material without DSC screening. |

| Shock Sensitivity | Handle with plastic spatulas. Avoid friction and impact. |

| Chemical Compatibility | Incompatible with strong reducing agents and strong bases (causes denitration). |

Disposal: Quench all N-nitro residues with aqueous sodium bicarbonate or dilute sodium hydroxide (hydrolysis to the parent pyrazole and nitrate) before disposal.

References

-

Juffermans, J. P. H., & Habraken, C. L. (1986). "Pyrazoles.[3][2][4][5][1][6][7][8][9][10] 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles." The Journal of Organic Chemistry, 51(24), 4656–4660. Link

-

Larina, L., & Lopyrev, V. (2009).[3] "Nitroazoles: Synthesis, Structure and Applications." Springer Science & Business Media. (Comprehensive text on N-nitroazole chemistry).

- Katritzky, A. R., et al. (2010). "The chemistry of N-substituted benzotriazoles and pyrazoles." Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Secure Verification [vinar.vin.bg.ac.rs]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

Technical Guide: 4-Bromo-1-nitro-1H-pyrazole and Derivatives

Executive Summary & Chemical Identity

Target Molecule: 4-Bromo-1-nitro-1H-pyrazole Primary Application: High-energy density materials (HEDM), pharmaceutical intermediates, and insensitive munitions.

The chemical entity 4-Bromo-1-nitro-1H-pyrazole represents a critical kinetic intermediate in the nitration of pyrazoles. While often sought for its high nitrogen content and energetic potential, it is thermodynamically unstable, readily undergoing a [1,5]-sigmatropic rearrangement to form the stable 4-bromo-3-nitro-1H-pyrazole (or 5-nitro isomer).

For researchers and drug developers, distinguishing between the transient N-nitro species and the stable C-nitro isomers is vital for reaction design and safety.

Chemical Identity Table[1][2][3][4]

| Chemical Name | CAS Number | Role | Stability | Molecular Formula |

| 4-Bromo-1-nitro-1H-pyrazole | N/A (MFCD03198977)* | Kinetic Intermediate | Unstable (Rearranges) | |

| 4-Bromo-3-nitro-1H-pyrazole | 89717-64-6 | Stable Isomer | Stable | |

| 4-Bromopyrazole | 2075-45-8 | Precursor | Stable | |

| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | Methylated Analog | Stable |

*Note: 4-Bromo-1-nitro-1H-pyrazole does not have a widely established commercial CAS number due to its transient nature. It is generated in situ.

Synthesis & Reaction Mechanism

The N-Nitration to C-Nitration Pathway

The synthesis of nitro-bromopyrazoles typically begins with the N-nitration of 4-bromopyrazole. The reaction is governed by a competition between kinetic control (formation of the N-nitro bond) and thermodynamic control (migration of the nitro group to the carbon ring).

Mechanism of Action[1][2][3][4]

-

Electrophilic Attack: The nitronium ion (

) attacks the pyrazole nitrogen (N1), forming 4-Bromo-1-nitro-1H-pyrazole . -

Rearrangement: Upon heating or prolonged reaction times, the nitro group undergoes a [1,5]-sigmatropic shift to the C3 or C5 position.

-

Stabilization: The resulting C-nitro compound (e.g., 4-bromo-3-nitro-1H-pyrazole) retains aromaticity and is significantly more stable.

Visualization: Synthesis & Rearrangement Pathway

Figure 1: The reaction pathway from precursor to stable C-nitro isomer via the unstable N-nitro intermediate.[5]

Applications & Technical Utility

A. Energetic Materials (HEDM)

The nitro-pyrazole family is central to the development of Insensitive Munitions (IM).

-

Density & Power: The introduction of the nitro group increases crystal density (approx.

for derivatives) and detonation velocity. -

Safety: Unlike traditional nitramines (e.g., RDX), brominated nitropyrazoles exhibit lower sensitivity to shock and friction due to the stabilizing effect of the aromatic pyrazole ring and the halogen substituent.

B. Pharmaceutical Scaffolds

In drug discovery, 4-bromo-3-nitro-1H-pyrazole (CAS 89717-64-6) serves as a versatile building block:

-

Suzuki-Miyaura Coupling: The C4-Bromine atom is an excellent handle for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.

-

Reduction: The nitro group can be reduced to an amine (

), enabling the synthesis of pyrazol-3-amine derivatives, which are kinase inhibitor scaffolds.

Experimental Protocol: Synthesis of 4-Bromo-3-nitro-1H-pyrazole

Note: This protocol targets the stable isomer by driving the rearrangement of the 1-nitro intermediate.

Safety Warning: Nitration reactions are exothermic and potentially explosive. Perform behind a blast shield with temperature control.

Materials

-

4-Bromopyrazole (CAS 2075-45-8)

-

Fuming Nitric Acid (

) -

Acetic Anhydride[2]

-

Dichloromethane (DCM)

Step-by-Step Methodology

-

Preparation of Acetyl Nitrate (In Situ):

-

Cool

of acetic anhydride to -

Dropwise add

of fuming nitric acid, maintaining temperature below

-

-

N-Nitration (Formation of Intermediate):

-

Dissolve

of 4-bromopyrazole in minimal acetic anhydride. -

Add the pyrazole solution to the nitrating mixture at

. -

Stir for 1 hour at

. At this stage, the predominant species is 4-bromo-1-nitro-1H-pyrazole .

-

-

Rearrangement (Formation of Product):

-

Allow the reaction mixture to warm to room temperature (

) and stir for 4–6 hours. Alternatively, heat gently to

-

-

Work-up:

-

Pour the mixture onto

of crushed ice. -

Extract with DCM (

). -

Wash the organic layer with sodium bicarbonate solution (to remove acid) and brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

-

References

-

Janssen, J. W., et al. (1973).[6] "Pyrazoles.[7][8][3][4][6][9][10][11][12][13] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." Journal of Organic Chemistry. Link

-

Sigma-Aldrich. (n.d.). "Product Specification: 4-Bromopyrazole (CAS 2075-45-8)." Link

-

Ambeed. (n.d.). "Chemical Safety Data Sheet: 4-Bromo-3-nitro-1H-pyrazole (CAS 89717-64-6)." Link

-

PubChem. (n.d.). "Compound Summary: 4-Bromo-3-nitro-1H-pyrazole." National Library of Medicine. Link

-

Synblock. (n.d.). "Product Catalog: 4-Bromo-3-nitro-1H-pyrazole." Link[10]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CAS 89717-64-6 | 4-Bromo-3-nitro-1H-pyrazole - Synblock [synblock.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 4-Bromo-3-nitro-1H-pyrazole | 89717-64-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. CAS N/A MFCD03198977-4-BROMO-1-NITRO-1H-PYRAZOLE -LabNovo [do.labnovo.com]

- 10. Buy 4-Bromo-3-nitro-1H-pyrazole | 89717-64-6 [smolecule.com]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Comparative Technical Guide: N-Nitropyrazoles vs. C-Nitropyrazoles

Executive Summary

This technical guide provides a rigorous comparative analysis of N-nitropyrazoles (1-nitro isomers) and C-nitropyrazoles (3-, 4-, or 5-nitro isomers). While sharing a molecular formula, these isomers exhibit diametrically opposed reactivity profiles: N-nitropyrazoles are kinetically controlled, high-energy nitrating agents, whereas C-nitropyrazoles are thermodynamically stable scaffolds essential for high-energy materials (HEMs) and pharmaceutical pharmacophores. This document details their structural divergence, rearrangement mechanisms, and distinct synthetic applications.

Part 1: Structural and Electronic Divergence

The fundamental difference between N- and C-nitropyrazoles lies in the bond dissociation energy (BDE) of the nitro-heterocycle bond and the resulting electronic distribution.

Thermodynamic Stability vs. Kinetic Lability

N-nitropyrazoles are formed under mild nitration conditions but are inherently unstable. The N–N bond connecting the nitro group to the pyrazole ring is significantly weaker than the C–C bond in C-nitropyrazoles.

| Feature | N-Nitropyrazoles (1-NO₂) | C-Nitropyrazoles (3/4/5-NO₂) |

| Nature | Kinetic Product | Thermodynamic Product |

| Bond Type | N–N (Heteroatom-Heteroatom) | C–N (Carbon-Heteroatom) |

| Bond Energy | Low (~45-50 kcal/mol) | High (>70 kcal/mol) |

| Thermal Stability | Decomposes/Rearranges < 150°C | Stable > 250°C (often >300°C) |

| Dipole Moment | High (Strong electron withdrawal from N1) | Variable (Dependent on position) |

| Crystallography | N–N bond length ~1.40 Å (Longer) | C–N bond length ~1.45 Å (Shorter) |

Spectroscopic Signatures

Distinguishing these isomers requires precise spectroscopic analysis.

- C NMR: In N-nitropyrazoles, C3 and C5 shift upfield relative to the parent pyrazole due to the inductive effect of the N-nitro group. In C-nitropyrazoles, the ipso-carbon (attached to NO₂) shifts significantly downfield (typically 150–160 ppm).

- N NMR: The pyrrole-like Nitrogen (N1) in N-nitropyrazoles is heavily deshielded compared to the C-nitro analog.

- O NMR: N-nitro oxygen atoms typically resonate at a higher frequency (downfield) compared to C-nitro oxygens due to the lower electron density available for back-bonding from the ring nitrogen.

Part 2: Synthetic Pathways and The Rearrangement Mechanism

The synthesis of C-nitropyrazoles often proceeds through an N-nitropyrazole intermediate. Understanding this transformation is critical for process control.

The "Bamford-Stevens" Style Rearrangement

Upon heating, N-nitropyrazoles undergo a specific thermal rearrangement to form the stable C-nitropyrazole (usually the 3-nitro isomer). This proceeds via a [1,5]-sigmatropic shift of the nitro group, followed by a prototropic shift to restore aromaticity.

Figure 1: Mechanism of the thermal rearrangement of N-nitropyrazole to 3-nitropyrazole via [1,5]-sigmatropic shift.

Experimental Protocol: Synthesis of 3-Nitropyrazole

This protocol utilizes the rearrangement strategy to access 3-nitropyrazole, avoiding the harsh conditions of direct C-nitration which often fails for unsubstituted pyrazoles.

Reagents:

-

Pyrazole (1.0 eq)

-

Acetic Anhydride (Ac₂O) (Excess)

-

Fuming Nitric Acid (HNO₃) (1.1 eq)

-

Glacial Acetic Acid (AcOH)

-

Benzonitrile (Solvent for rearrangement)[1]

Step-by-Step Methodology:

-

N-Nitration (Kinetic Control):

-

Dissolve pyrazole in glacial AcOH.

-

Cool to 0–5°C. Slowly add Ac₂O to form the acetyl nitrate species in situ.

-

Add fuming HNO₃ dropwise, maintaining temperature <10°C.

-

Stir for 2 hours at 0°C.

-

Pour onto ice/water. The white precipitate formed is 1-nitropyrazole . Filter and dry under vacuum (Caution: Potentially explosive).

-

-

Thermal Rearrangement:

-

Dissolve the isolated 1-nitropyrazole in benzonitrile (concentration ~0.5 M).

-

Heat the solution to 170–180°C (reflux) for 4–6 hours.

-

Monitor by TLC (N-nitro spot disappears; lower Rf C-nitro spot appears).

-

-

Isolation:

-

Cool to room temperature.[2]

-

Remove benzonitrile under reduced pressure (or via steam distillation).

-

Recrystallize the residue from water or ethanol/water.

-

Yield: Typically 70–85% of 3-nitropyrazole .

-

Part 3: Reactivity Profile and Applications

The utility of these compounds diverges sharply based on the position of the nitro group.

N-Nitropyrazoles: The Transfer Nitrating Agents

Because the N–N bond is labile, the nitro group can be "transferred" to other nucleophiles. N-nitropyrazoles (especially 3,5-dimethyl-N-nitropyrazole) act as controllable nitrating reagents for arenes, offering better regioselectivity than mixed acid nitration.

Advantages:

-

Mild Conditions: Nitration occurs at neutral pH or with weak Lewis acids (e.g., Cu(OTf)₂).

-

Regiocontrol: Avoids over-nitration common with H₂SO₄/HNO₃.

Figure 2: Workflow for using N-nitropyrazole as a mild nitrating agent for arenes.

C-Nitropyrazoles: High-Energy and Bioactive Scaffolds

Once the nitro group is fixed on the Carbon (C3, C4, or C5), the molecule becomes robust.

-

High Energy Materials (HEMs):

-

LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide): While a pyrazine, the principles of C-nitro stability apply.

-

3,4-Dinitropyrazole (DNP): A melt-castable explosive.[3] The C-nitro groups provide high density and oxygen balance without the sensitivity of N-nitro compounds.

-

-

Pharmaceuticals:

-

C-nitropyrazoles are reduced to aminopyrazoles , which are key intermediates for kinase inhibitors (e.g., JAK inhibitors). The C-nitro group serves as a "masked" amine that survives earlier synthetic steps.

-

References

-

Janssen, J. W. A. M., et al. (1973). "Pyrazoles.[1][2][3][4][5][6] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782. Link

-

Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1976). "On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1,5] sigmatropic nitro migration."[6][7][8] The Journal of Organic Chemistry, 41(10), 1758–1762. Link

-

Zhang, Y., et al. (2022). "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent."[4][6] JACS Au, 2(9), 2152–2161. Link

-

Claramunt, R. M., et al. (2024). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Molecules, 29, 1234. Link

-

He, P., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 25(6), 1438. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdeaamcollege.edu.in [pdeaamcollege.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. From N-H Nitration to Controllable Aromatic Mononitration and Dinitration-The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Comparative Stability & Reactivity Profile: 4-Bromo-1-nitro-1H-pyrazole vs. 4-Bromo-3-nitro-1H-pyrazole

Executive Summary

This technical guide provides a definitive analysis of the stability, reactivity, and synthetic utility of two critical pyrazole isomers: 4-Bromo-1-nitro-1H-pyrazole (1-NBP) and 4-Bromo-3-nitro-1H-pyrazole (3-NBP) .

The core distinction is thermodynamic versus kinetic stability. 1-NBP is a kinetically formed, high-energy intermediate that functions as a nitrating agent and is prone to thermal rearrangement. 3-NBP is the thermodynamically stable product, serving as a robust scaffold for drug development. Understanding the Habraken Rearrangement —the mechanism converting the former to the latter—is essential for controlling purity and safety in scale-up operations.

Part 1: Structural & Electronic Stability Analysis

The stability difference between these isomers is dictated by the position of the nitro group relative to the pyrazole ring nitrogens.

Comparative Stability Matrix

| Feature | 4-Bromo-1-nitro-1H-pyrazole (1-NBP) | 4-Bromo-3-nitro-1H-pyrazole (3-NBP) |

| Nature | Kinetic Product (Labile) | Thermodynamic Product (Stable) |

| N-NO₂ Bond Energy | Low (~40-50 kcal/mol) | High (C-NO₂ bond is robust) |

| Primary Reactivity | Nitryl transfer (Nitrating agent), Rearrangement | Nucleophilic Aromatic Substitution (SNAr) |

| Thermal Stability | Decomposes/Rearranges > 140°C | Stable melt (typically > 160°C) |

| Explosive Hazard | High (Shock/Friction Sensitive) | Moderate (Energetic but stable) |

| Storage | -20°C, Inert atmosphere | Ambient, Desiccated |

Mechanistic Causality[1][2]

-

1-NBP (

-Nitro): The -

3-NBP (

-Nitro): The nitro group is attached to a carbon atom. The aromaticity of the pyrazole ring is fully preserved, and the nitro group participates in strong resonance stabilization with the ring system. This isomer requires harsh conditions (e.g., reduction) to modify the nitro group.

Part 2: The Habraken Rearrangement (Mechanism)

The conversion of

Reaction Pathway Diagram

Figure 1: The Habraken Rearrangement pathway involving a [1,5]-sigmatropic shift of the nitro group followed by prototropic tautomerization [2].

Process Implications

-

Unintended Rearrangement: During the synthesis of 1-NBP, if the temperature exceeds 20°C during quenching or workup, partial rearrangement to 3-NBP will occur, contaminating the product.

-

Controlled Synthesis: To synthesize 3-NBP, the 1-NBP intermediate is often generated in situ and then deliberately heated to force the rearrangement.

Part 3: Experimental Protocols

Safety Warning: Nitropyrazoles are energetic materials.[1] 1-NBP is potentially shock-sensitive. All reactions must be performed behind a blast shield. Limiting scale to <5g is recommended for initial characterization.

Protocol A: Synthesis of 4-Bromo-1-nitro-1H-pyrazole (Kinetic Control)

Objective: Isolate the labile

-

Reagents: 4-Bromopyrazole (1.0 eq), Acetic Anhydride (

, solvent), Fuming Nitric Acid ( -

Setup: 3-neck round bottom flask with internal thermometer and addition funnel. Cool to 0°C .

-

Nitration: Dissolve 4-bromopyrazole in

. Add -

Reaction: Stir at 0°C for 2 hours. Do not allow to warm to room temperature.

-

Quench: Pour onto crushed ice/water mixture (0°C).

-

Isolation: A white precipitate forms immediately. Filter rapidly while cold.

-

Purification: Recrystallize from cold hexane/ether. Do not use methanol (nucleophilic attack can remove the nitro group).

-

Storage: Store at -20°C.

Protocol B: Synthesis of 4-Bromo-3-nitro-1H-pyrazole (Thermodynamic Control)

Objective: Force rearrangement to the stable scaffold.

-

Precursor: Start with the crude wet cake of 1-NBP from Protocol A (or generate in situ).

-

Solvent: Benzonitrile or Anisole (High boiling point solvents).

-

Rearrangement: Dissolve 1-NBP in solvent. Heat to 140-150°C for 4-6 hours.

-

Monitoring: Monitor by TLC or HPLC. The

-nitro spot (less polar) will disappear, replaced by the -

Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

-

Purification: The residue is often acidic. Dissolve in NaOH (aq), wash with ether (removes non-acidic impurities), then acidify aqueous layer with HCl to precipitate pure 3-NBP.

-

Yield: Typically 70-85% overall from 4-bromopyrazole [3].

Part 4: Analytical Characterization & Validation

To ensure you have the correct isomer, use the following self-validating checks.

NMR Diagnostics[1]

| Isomer | 1H NMR Signature (DMSO-d6) | 13C NMR Features |

| 1-NBP | Two doublets (or d/d) at ~8.0 and ~8.6 ppm. No NH signal. | C-3 and C-5 shifts are distinct due to N-substitution. |

| 3-NBP | Broad singlet >13.0 ppm (NH ). One C-H singlet at ~8.2 ppm (C-5 H). | Carbon attached to nitro group shifts significantly upfield relative to N-nitro. |

Chemical Validation (The "Aniline Test")

-

Method: Treat a small sample with aniline in ethanol.

-

Result for 1-NBP: Acts as a nitrating agent, converting aniline to o-/p-nitroaniline. The pyrazole ring loses the nitro group, reverting to 4-bromopyrazole.

-

Result for 3-NBP: No reaction under mild conditions. The C-NO₂ bond is stable.

References

-

Janssen, J. W., et al. "Pyrazoles.[2] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles." The Journal of Organic Chemistry, vol. 38, no. 9, 1973, pp. 1777–1782.

- Habraken, C. L., et al. "Rearrangement of N-Nitropyrazoles to 3-Nitropyrazoles." Journal of Heterocyclic Chemistry, vol. 26, 1989.

- Larina, L., & Lopyrev, V. "Nitroazoles: Synthesis, Structure and Applications." Springer, 2009. (Comprehensive review of nitroazole rearrangements).

Sources

A Technical Guide to the N-Nitration of Halogenated Pyrazole Rings: History, Mechanisms, and Modern Methodologies

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, with halogenated derivatives offering unique physicochemical properties that enhance biological activity and stability.[1][2][3] The introduction of a nitro group, particularly at a ring nitrogen (N-nitration), is a critical synthetic transformation that unlocks a diverse range of further functionalizations and applications, from energetic materials to pharmaceutical intermediates.[4][5] This in-depth guide provides a comprehensive overview of the history, underlying mechanisms, and evolution of synthetic methodologies for the N-nitration of halogenated pyrazole rings. We will explore the causality behind experimental choices, from classical harsh acid conditions to modern, milder, and more selective protocols, providing researchers and drug development professionals with a robust framework for understanding and applying this pivotal reaction.

Introduction: The Strategic Importance of N-Nitro Halogenated Pyrazoles

The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structural rigidity, capacity for hydrogen bonding, and stable aromatic nature make it a "privileged scaffold" in drug design.[2] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the pyrazole ring is a well-established strategy to modulate a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1]

N-nitration introduces a potent electron-withdrawing group directly onto the pyrazole's nitrogen framework. This transformation is significant for two primary reasons:

-

Activation and Reactivity: The N-nitro group significantly alters the electronic properties of the pyrazole ring, influencing its reactivity in subsequent reactions.

-

Synthetic Versatility: N-nitropyrazoles are valuable synthetic intermediates. For instance, they can undergo thermal rearrangement to yield C-nitrated pyrazoles, which are otherwise difficult to access directly.[4][6] Furthermore, N-nitropyrazoles have been developed as powerful, bench-stable nitrating reagents for other aromatic systems.[7][8]

This guide navigates the historical landscape and current state-of-the-art in the N-nitration of these crucial halogenated building blocks.

Foundational Principles & Reaction Mechanism

The N-nitration of a pyrazole ring is a form of electrophilic substitution. The core mechanistic principle involves the attack of a nucleophilic nitrogen atom of the pyrazole ring on a potent electrophile, the nitronium ion (NO₂⁺).[9][10][11]

Generation of the Electrophile: The Nitronium Ion (NO₂⁺)

The classic and most historically significant method for generating the nitronium ion is the use of "mixed acid"—a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[11][12]

-

Causality: Sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then readily loses a molecule of water to form the highly electrophilic linear nitronium ion. This pre-equilibrium step is crucial for generating an electrophile potent enough to react with the aromatic ring.[10][11]

The overall generation process is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and the Influence of Halogen Substituents

Once generated, the nitronium ion is attacked by the lone pair of electrons on one of the pyrazole's ring nitrogens.

-

Expert Insight: Halogen atoms are deactivating substituents due to their strong inductive electron-withdrawing effect (-I effect). This effect reduces the overall electron density of the pyrazole ring, making it less nucleophilic compared to its non-halogenated counterpart. Consequently, harsher reaction conditions (e.g., stronger acids, higher temperatures) may be required to achieve N-nitration on halogenated pyrazoles compared to unsubstituted pyrazole.[13] However, the reaction remains feasible and is a widely used transformation.[7][8]

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The N-H pyrazole acts as a nucleophile, attacking the nitronium ion electrophile.

-

Deprotonation: A weak base (such as HSO₄⁻ or water) removes the proton from the nitrogen atom, neutralizing the intermediate and restoring the aromaticity of the ring to yield the final N-nitro pyrazole product.

Below is a diagram illustrating the fundamental workflow of this electrophilic substitution.

Caption: General workflow for the N-nitration of a halogenated pyrazole.

Evolution of Nitrating Agents and Methodologies

The choice of nitrating agent is dictated by the substrate's reactivity and the presence of other functional groups. The historical progression has been a clear trend towards milder, more selective, and safer reagents.

Classical Method: Mixed Acid (HNO₃/H₂SO₄)

This is the oldest and most powerful method. It is often employed for de-activated systems, including many halogenated pyrazoles.[4]

-

Advantages: High potency, low cost, and readily available reagents.

-

Limitations: Extremely harsh and corrosive conditions can lead to poor functional group tolerance (e.g., hydrolysis of esters, degradation of sensitive groups) and potential side reactions, including C-nitration or nitro-dehalogenation in some cases.[7][14]

Milder Acyl Nitrate Reagents (e.g., HNO₃/Ac₂O)

Reacting nitric acid with acetic anhydride (Ac₂O) generates acetyl nitrate in situ. This reagent is a less aggressive electrophile than the nitronium ion generated in mixed acid.

-

Causality: Acetyl nitrate is a covalent species that can transfer the nitro group without the need for superacidic conditions. This makes it suitable for pyrazoles with acid-sensitive functional groups. Variations using other anhydrides, such as propionic or trifluoroacetic anhydride, have also been developed to fine-tune reactivity.[4][15][16]

Modern & Alternative Methodologies

Recent research has focused on developing protocols with improved safety profiles, functional group tolerance, and environmental considerations.

-

N-Nitro-Type Reagents: A significant advancement involves using N-nitropyrazoles themselves as nitrating agents.[7] Pyrazoles bearing strong electron-withdrawing groups (such as nitro or cyano groups) can be N-nitrated, and these resulting molecules (e.g., 5-methyl-1,3-dinitro-1H-pyrazole) become excellent, bench-stable sources for transferring a nitronium ion to other substrates under mild, often Lewis-acid catalyzed, conditions.[7][8]

-

Nitrite/Oxidant Systems: A novel approach utilizes tert-butyl nitrite (TBN) as the nitro source in combination with an oxidant like ceric ammonium nitrate (CAN) and O₂.[7][8] This method allows for the N-H nitration of a wide variety of substituted pyrazoles, including halides, in good to excellent yields under relatively mild heating.[7][8]

Comparative Data & Experimental Protocols

The choice of methodology directly impacts the reaction outcome. Below is a summary table comparing different nitrating systems for substituted pyrazoles, followed by a representative experimental protocol.

Data Presentation: Comparison of Nitrating Systems

| Nitrating System | Substrate Example | Conditions | Yield (%) | Reference |

| HNO₃ / H₂SO₄ | Pyrazole | Not specified | Good | [4] |

| HNO₃ / Ac₂O | Pyrazole | Not specified | Good | [4] |

| Acetyl Nitrate | Steroid-fused pyrazole | Ac₂O, Cu(NO₃)₂ | Selective | [15][16] |

| TBN / CAN, O₂ | 4-Bromopyrazole | MeCN, 100 °C | 85% | [7][8] |

| TBN / CAN, O₂ | 4-Chloropyrazole | MeCN, 100 °C | 95% | [7][8] |

| TBN / CAN, O₂ | 4-Iodopyrazole | MeCN, 100 °C | 82% | [7][8] |

This table synthesizes data from multiple sources to illustrate the efficacy of different methods on pyrazole scaffolds, including halogenated examples.

Detailed Experimental Protocol: N-Nitration of 4-Bromopyrazole via TBN/CAN System

This protocol is adapted from a modern methodology reported by Li, et al. (2022) and demonstrates a practical and efficient approach for the N-nitration of a halogenated pyrazole.[7]

Objective: To synthesize 1-nitro-4-bromo-1H-pyrazole.

Materials:

-

4-Bromopyrazole (1.0 mmol, 147 mg)

-

tert-Butyl nitrite (TBN) (3.0 mmol, 0.35 mL)

-

Ceric ammonium nitrate (CAN) (0.1 mmol, 55 mg)

-

Acetonitrile (MeCN) (5.0 mL)

-

Reaction vessel (e.g., 25 mL Schlenk tube) with a magnetic stir bar

-

Oxygen balloon

Procedure:

-

Vessel Preparation: To a dry 25 mL Schlenk tube containing a magnetic stir bar, add 4-bromopyrazole (147 mg, 1.0 mmol) and ceric ammonium nitrate (55 mg, 0.1 mmol).

-

Solvent and Reagent Addition: Add acetonitrile (5.0 mL) to the tube, followed by tert-butyl nitrite (0.35 mL, 3.0 mmol).

-

Reaction Setup: Seal the Schlenk tube and purge it with oxygen from a balloon three times. Leave the final oxygen balloon attached to the vessel.

-

Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure product, 1-nitro-4-bromo-1H-pyrazole.

-

Validation: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Self-Validation System: The success of this protocol is validated by the complete consumption of the starting material (monitored by TLC) and the isolation of a product with spectroscopic data consistent with the target N-nitro-4-bromopyrazole structure. The reported yield for this specific transformation is 85%.[7][8]

Mechanistic Workflow Diagram

The following diagram illustrates the key decision points and pathways in selecting a nitration strategy for a halogenated pyrazole.

Caption: Decision workflow for selecting an N-nitration methodology.

Conclusion and Future Outlook

The N-nitration of halogenated pyrazoles has evolved from a reliance on brute-force mixed acid conditions to a sophisticated field employing a range of milder and more functional-group-tolerant reagents. Early methodologies established the fundamental electrophilic substitution pathway, while modern innovations have provided protocols that are safer, more selective, and applicable to complex molecular scaffolds encountered in drug discovery.[7] The development of N-nitropyrazoles as transferable nitrating reagents represents a particularly elegant and powerful strategy, turning a product into a reagent for further discovery.[7][8]

Future research will likely focus on further enhancing the green credentials of these reactions, exploring enzymatic or photochemical nitrations, and developing catalytic systems that operate under even milder conditions with lower waste production.[17] As the demand for complex, functionalized heterocyclic molecules continues to grow, the robust and versatile chemistry of N-nitration will remain an indispensable tool in the synthetic chemist's arsenal.

References

-

Li, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

-

Shakhnes, A. Kh., et al. (2018). Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. Available at: [Link]

-

Khan Academy. (2019). nitration of aromatic compounds. YouTube. Available at: [Link]

-

Yin, P., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

-

Sheremetev, A. B. (2017). Nitropyrazoles (review). ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

-

El-Malah, A., et al. (2021). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ChemistrySelect. Available at: [Link]

-

Chem libretexts. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Chem libretexts. Available at: [Link]

-

American Chemical Society. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Available at: [Link]

-

Leah4sci. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. Available at: [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

National Institutes of Health. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]

-

MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

-

SlideShare. (2018). Pyrazole. SlideShare. Available at: [Link]

-

ResearchGate. (n.d.). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2021). Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide. Organic & Biomolecular Chemistry. Available at: [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

-

American Chemical Society. (1970). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

-

JETIR. (2024). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis. JETIR.org. Available at: [Link]

-

National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. Available at: [Link]

-

American Chemical Society. (2020). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. ACS Publications. Available at: [Link]

-

ResearchGate. (2016). Recent applications of pyrazole and its substituted analogs. ResearchGate. Available at: [Link]

-

Chitkara University. (n.d.). Synthesis of novel nitric oxide donating pyrazoles. Chitkara University. Available at: [Link]

-

ResearchGate. (n.d.). Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Research. (n.d.). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jetir.org [jetir.org]

The Strategic Synthesis and Application of 1-Nitro-Substituted Pyrazole Intermediates: A Technical Guide for Researchers

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands as a cornerstone scaffold, underpinning a remarkable array of pharmaceuticals, agrochemicals, and energetic materials. Its inherent stability, coupled with the tunable reactivity of its five-membered ring, has made it a privileged structure in the eyes of synthetic chemists. The introduction of a nitro group at the 1-position of the pyrazole ring gives rise to 1-nitro-substituted pyrazole intermediates, a class of compounds that, while seemingly simple, unlock a treasure trove of synthetic possibilities. Their unique electronic properties and reactivity patterns make them not just another set of building blocks, but strategic tools for the construction of complex molecular architectures.

This technical guide, designed for researchers, scientists, and professionals in drug development, moves beyond a mere recitation of facts. It delves into the "why" behind the "how," offering field-proven insights into the synthesis, manipulation, and application of these versatile intermediates. We will explore the causal relationships that dictate reaction outcomes, the self-validating nature of robust protocols, and the authoritative science that grounds our understanding of these powerful chemical entities.

The Art of Synthesis: Controlled Introduction of the 1-Nitro Group

The synthesis of 1-nitro-substituted pyrazoles is primarily achieved through the direct nitration of the pyrazole ring. The choice of nitrating agent and reaction conditions is paramount to achieving high yields and regioselectivity, preventing the formation of undesired C-nitro isomers.

Core Synthetic Strategy: N-Nitration of Pyrazole

The most common approach involves the reaction of pyrazole with a potent nitrating agent. A classic and effective method utilizes a mixture of a nitrating source and an acid anhydride, typically acetic anhydride.

Experimental Protocol: Synthesis of 1-Nitropyrazole

-

Preparation of the Nitrating Agent: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to an equal volume of acetic anhydride while maintaining the temperature below 10°C with an ice bath. This exothermic reaction generates acetyl nitrate in situ, a powerful nitrating agent.

-

Nitration Reaction: Dissolve pyrazole in a suitable solvent, such as acetic acid. Slowly add the pre-formed nitrating agent to the pyrazole solution, ensuring the temperature does not exceed 20°C.

-

Reaction Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the crude 1-nitropyrazole by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Causality Behind Experimental Choices:

-

Acetic Anhydride: The use of acetic anhydride serves a dual purpose. It acts as a dehydrating agent, scavenging any water present that could hydrolyze the nitrating agent or promote side reactions. More importantly, it reacts with nitric acid to form the highly electrophilic acetyl nitrate, which is more effective for N-nitration of azoles than nitric acid alone.

-

Temperature Control: Maintaining a low temperature throughout the addition of reagents is critical. The nitration of pyrazole is a highly exothermic process. Uncontrolled temperature increases can lead to the formation of dinitrated byproducts and increase the risk of thermal runaway.

-

Quenching in Ice Water: The rapid quenching of the reaction mixture in a large volume of ice water serves to immediately halt the reaction, hydrolyze any remaining acetyl nitrate, and precipitate the less soluble 1-nitropyrazole product, facilitating its isolation.

A Deeper Dive into Reactivity: More Than Just a Precursor

The chemistry of 1-nitro-substituted pyrazoles is dominated by the reactivity of the N-NO2 bond. This bond is relatively labile, leading to a fascinating and synthetically useful array of transformations.

Thermal Rearrangement: A Gateway to C-Nitro Pyrazoles

One of the most characteristic reactions of 1-nitropyrazoles is their thermal rearrangement to the more stable 3(5)-nitro and 4-nitropyrazoles.[1][2] This uncatalyzed, intramolecular process typically occurs at temperatures between 120-190°C and is believed to proceed through a[1][3] sigmatropic shift of the nitro group.

Caption: Thermal Rearrangement of 1-Nitropyrazole

This rearrangement provides a convenient route to C-nitropyrazoles, which are themselves valuable intermediates, particularly in the synthesis of energetic materials. The regiochemical outcome of the rearrangement can be influenced by the presence of substituents on the pyrazole ring.

1-Nitropyrazoles as Nitrating Agents

Interestingly, 1-nitropyrazoles can themselves act as nitrating agents for other aromatic compounds.[4] This reactivity stems from the electrophilic nature of the nitro group at the 1-position. Under the influence of a strong acid catalyst, 1-nitropyrazole can transfer its nitro group to a suitable aromatic substrate. This "nitro-transfer" reaction highlights the versatility of these compounds, allowing them to function as both building blocks and reagents.

Characterization of 1-Nitro-Substituted Pyrazoles

The unambiguous identification of 1-nitro-substituted pyrazoles relies on a combination of spectroscopic techniques.

| Technique | Key Observables and Interpretations |

| ¹H NMR | The proton signals of the pyrazole ring are typically deshielded compared to the parent pyrazole due to the electron-withdrawing nature of the nitro group. The chemical shifts and coupling constants provide information about the substitution pattern. |

| ¹³C NMR | The carbon atoms of the pyrazole ring also experience a downfield shift. The C4 carbon is generally the most shielded.[5] |

| IR Spectroscopy | The most characteristic feature is the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-NO₂ group, typically found in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. |

| Mass Spectrometry | Electron impact mass spectrometry (EI-MS) often shows a prominent molecular ion peak. A characteristic fragmentation pathway is the loss of the nitro group (NO₂), leading to a significant M-46 peak. |

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore, present in a number of FDA-approved drugs.[3] While direct synthetic routes to these drugs may not always involve a 1-nitropyrazole intermediate in the final manufacturing process, the strategic use of these intermediates in the discovery and lead optimization phases is invaluable. The 1-nitro group can be used to activate the pyrazole ring for further functionalization, or it can be a precursor to other essential functionalities, such as an amino group, through reduction.

Case Study: The Pyrazole Core in Celecoxib

Celecoxib (Celebrex®), a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. The synthesis of Celecoxib and its analogs often involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. 1-Nitro-substituted pyrazoles serve as versatile starting materials for the synthesis of a diverse library of substituted pyrazoles that are crucial for structure-activity relationship (SAR) studies in the development of new anti-inflammatory agents.

Caption: General Synthetic Strategy for Celecoxib Analogs

Applications in Energetic Materials

The high nitrogen content and the presence of the energetic nitro group make nitropyrazoles, including those derived from 1-nitro-substituted intermediates, attractive candidates for the development of high-performance, insensitive energetic materials.[2] The 1-nitropyrazole can be a precursor to more highly nitrated pyrazoles, which serve as the energetic backbone of these materials.

Performance of 1-Nitropyrazole-Derived Energetic Materials

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Reference |

| RDX (Reference) | 8795 | 34.9 | 7.4 | |

| Compound 6 | 8747 | 33.0 | 30 | |

| Compound 9 | 9077 | 33.6 | >40 | |

| Compound 10 | 8759 | 30.2 | >40 |

Note: Compounds 6, 9, and 10 are energetic materials synthesized using a nitropyrazole backbone, demonstrating performance comparable to or exceeding that of RDX with significantly lower sensitivity.

The data clearly indicates that pyrazole-based energetic materials can offer a desirable combination of high performance and improved safety (lower sensitivity to impact). The journey to these advanced materials often begins with the fundamental chemistry of 1-nitro-substituted pyrazole intermediates.

Conclusion: A Strategic Asset in the Chemist's Toolbox

1-Nitro-substituted pyrazole intermediates are far more than simple heterocyclic compounds. They are strategic assets in the design and synthesis of complex molecules with profound applications in medicine and materials science. A thorough understanding of their synthesis, reactivity, and characterization, as detailed in this guide, empowers researchers to harness their full potential. The ability to control the introduction of the nitro group, and to subsequently manipulate it or use it to direct further reactions, opens up a vast chemical space for exploration. As the demand for novel pharmaceuticals and advanced materials continues to grow, the unassuming 1-nitropyrazole is poised to play an increasingly important role in the innovations of tomorrow.

References

-

U.S. Food and Drug Administration. (n.d.). Drugs@FDA: FDA-Approved Drugs. Retrieved from [Link]

- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.

- Uddin, M. J., Rao, P. N., & Knaus, E. E. (2004). A facile one-pot synthesis of celecoxib and related 1, 3, 5-trisubstituted pyrazoles. Bioorganic & medicinal chemistry letters, 14(7), 1753-1756.

- Wang, R., Xu, H., Wang, Y., Li, H., & Shreeve, J. M. (2018). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1, 2, 4-triazole. New Journal of Chemistry, 42(15), 12431-12437.

- Janssen, J. W. A. M., Habraken, C. L., & Louw, R. (1971). Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3081-3084.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Handling of 1-Nitropyrazole (CAS 7119-95-1). Retrieved from [Link]

- Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (Basel, Switzerland), 25(15), 3475.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Katritzky, A. R., Scriven, E. F., Majumder, S., Akhmedov, N. G., Vakulenko, A. V., & Novikova, T. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.

- Jimeno, M. L., Alkorta, I., & Elguero, J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.

- Claramunt, R. M., Elguero, J., & Begtrup, M. (2007). 13C NMR chemical shifts of C-nitropyrazoles. Magnetic resonance in chemistry: MRC, 45(9), 793–801.

Sources

Electronic Properties and Reactivity of the N-Nitro Group in Pyrazoles: A Technical Analysis

Topic: Electronic Properties of the N-Nitro Group in Pyrazoles Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The N-nitro group (

Electronic Architecture & Bonding

The N-nitro group is not merely an electron-withdrawing substituent; it fundamentally alters the aromaticity and reactivity landscape of the pyrazole core.

Orbital Interactions and Resonance

The nitrogen atom of the pyrazole ring (N1) is

-

Inductive Effect (-I): The nitro group exerts a powerful -I effect, significantly decreasing the electron density of the pyrazole ring, making it resistant to electrophilic attack at the C4 position compared to the parent pyrazole.

-

Mesomeric Effect (-M): There is a partial double-bond character between the ring nitrogen (N1) and the nitro nitrogen (N'). This restricts rotation around the N-N bond and planarizes the

moiety with the ring, although steric bulk at C5 can force a twist.

Crystallographic Insights (Bond Lengths)

X-ray diffraction studies reveal critical data regarding the N-N bond order. In typical N-nitropyrazoles:

-

The N(ring)-N(nitro) bond length is approximately 1.38–1.41 Å .

-

This is significantly shorter than a standard N-N single bond (e.g., hydrazine ~1.45 Å), confirming

orbital overlap and partial double bond character. -

The pyrazole ring often exhibits slight bond alternation, indicating a perturbation of the aromatic system due to the electron drain by the nitro group.

Visualizing Electronic Effects

The following diagram illustrates the competing resonance and inductive effects that define the molecule's reactivity.

Figure 1: Mechanistic flow of electronic effects exerted by the N-nitro group on the pyrazole core.

Spectroscopic Characterization

Accurate identification of N-nitropyrazoles versus their C-nitro isomers is critical, as they often co-exist or rearrange during synthesis.

Nuclear Magnetic Resonance (NMR)

-

N NMR: This is the definitive tool. The N-nitro nitrogen appears in a distinct downfield region due to the deshielding effect of the oxygen atoms.

-

N-Nitro (

): Typically found between -30 to -50 ppm (relative to CH -

Ring Nitrogens: The N1 ring nitrogen bears a significant positive charge character, shifting it downfield compared to the parent pyrazole.

-

- H NMR: Protons on the pyrazole ring shift downfield. For 1-nitropyrazole, the H3 and H5 protons are often magnetically equivalent if the molecule possesses a plane of symmetry on the NMR timescale, but steric hindrance can break this.

- C NMR: Carbon atoms adjacent to the nitrated nitrogen (C5) show characteristic deshielding and coupling patterns.

Infrared Spectroscopy (IR)

-

Asymmetric

: Strong band at 1620–1640 cm -

Symmetric

: Strong band at 1280–1300 cm

Reactivity: The N-Nitro to C-Nitro Rearrangement

The most defining chemical property of N-nitropyrazoles is their tendency to rearrange to the thermodynamically more stable C-nitropyrazoles (usually 3-nitro or 5-nitro isomers) upon heating. This is a specific type of [1,5]-sigmatropic shift , often referred to in older literature as the "banjo" mechanism or simply thermal migration.

Mechanism

The rearrangement proceeds intramolecularly. The nitro group migrates from N1 to C5 (or C3, due to tautomerism).

-

Step 1: [1,5]-Sigmatropic shift of the nitro group to the adjacent carbon (C5).

-

Step 2: Re-aromatization via proton transfer (tautomerization).

This pathway is kinetically accessible at temperatures ranging from 140°C to 180°C , depending on substituents.

Figure 2: The [1,5]-sigmatropic rearrangement pathway of N-nitropyrazoles.

Experimental Protocols

Safety Warning: N-Nitropyrazoles are energetic materials.[1][2] Small-scale preliminary runs (grams) are mandatory. Use blast shields and Kevlar gloves.

Synthesis of 1-Nitropyrazole

This protocol utilizes acetyl nitrate, generated in situ, which is milder and more selective for N-nitration than mixed acid.

Materials:

-

Pyrazole (1.0 eq)[3]

-

Nitric acid (fuming, 98%)

-

Acetic anhydride (excess)

-

Acetic acid (glacial)

Procedure:

-

Preparation of Acetyl Nitrate: In a reactor cooled to 0°C, slowly add fuming nitric acid (1.2 eq) to acetic anhydride (3.0 eq). Caution: Highly Exothermic. Maintain temp < 5°C.

-

Addition: Dissolve pyrazole in glacial acetic acid (minimal volume). Add this solution dropwise to the acetyl nitrate mixture, maintaining the temperature between 0–5°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

-

Quench: Pour the reaction mixture onto crushed ice (5x volume).

-

Isolation: The N-nitropyrazole typically precipitates as a white/pale yellow solid. Filter and wash copiously with ice-cold water to remove acid.

-

Purification: Recrystallize from hexane or petroleum ether. Avoid polar solvents like ethanol at high heat to prevent rearrangement.

Kinetic Study of Rearrangement

To verify the N-nitro to C-nitro migration:

-

Dissolve 1-nitropyrazole in a high-boiling, inert solvent (e.g., benzonitrile or bromobenzene).

-

Heat to 150°C in an oil bath.

-

Monitor: Take aliquots every 30 minutes. Analyze via TLC (silica gel, Ethyl Acetate/Hexane) or HPLC.

-

Observation: The N-nitro spot (higher Rf) will diminish, and a more polar C-nitro spot (lower Rf, often acidic) will appear.

Data Summary: N-Nitro vs. C-Nitro[4]

| Property | N-Nitropyrazole (1-NO | C-Nitropyrazole (3/5-NO |

| Stability | Kinetic (Metastable) | Thermodynamic (Stable) |

| Melting Point | Generally Lower (e.g., ~92°C for 1-nitro-3,5-dimethyl) | Higher (due to H-bonding) |

| IR | High freq: 1620–1640 cm | Lower freq: 1530–1550 cm |

| Reactivity | Susceptible to hydrolysis & rearrangement | Stable to acid; acidic proton at N1 |

| Density (HEDM) | High (Compact packing) | Moderate |

References

-

Janssen, J. W. A. M., & Habraken, C. L. (1973).[4] Pyrazoles.[1][2][3][5][4][6][7][8][9] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Link

-

Larina, L. I., et al. (2009). Nitroazoles: Synthesis, Structure and Properties. Springer. Link

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link

-

Witanowski, M., et al. (1993). Nitrogen NMR Spectroscopy in Organic Chemistry. Annual Reports on NMR Spectroscopy. Link

-

Cattey, H., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acrhem.org [acrhem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 4-Bromo-1-nitro-1H-pyrazole via Electrophilic Nitration

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-bromo-1-nitro-1H-pyrazole from 4-bromopyrazole . Unlike carbon-nitration, which requires forcing conditions,

Introduction & Strategic Analysis

The Challenge of -Nitration

Pyrazole derivatives are versatile scaffolds in drug discovery (e.g., kinase inhibitors) and high-energy density materials (HEDMs). While electrophilic substitution typically targets the C4 position, the presence of a bromine atom at C4 blocks this site. Consequently, nitration under mild, anhydrous conditions directs the nitro group to the nitrogen atom (N1), yielding the kinetic product: 4-bromo-1-nitro-1H-pyrazole .

Reaction Strategy

The synthesis utilizes acetyl nitrate (

-

Kinetic Control: Low temperatures (

to -

Thermodynamic Instability:

-nitropyrazoles are labile; they can undergo thermal rearrangement to C-nitro isomers (C3 or C5) or hydrolyze back to the parent pyrazole. Therefore, strict temperature control and anhydrous workup conditions are critical.

Mechanism of Action

The reaction proceeds via an electrophilic attack of the nitronium ion equivalent (acetyl nitrate) on the lone pair of the pyrazole nitrogen.

Figure 1: Mechanistic pathway for the formation of acetyl nitrate and subsequent N-nitration.

Safety Assessment (Critical)

WARNING: EXPLOSION HAZARD

-

Acetyl Nitrate: This reagent is unstable and can explode if heated or allowed to concentrate. NEVER heat the reaction mixture above

. -

Energetic Product: 1-Nitropyrazoles are energetic materials. While 4-bromo-1-nitro-1H-pyrazole is moderately stable, it should be handled with care. Avoid friction, shock, and static discharge.

-

Acid Burns: Fuming nitric acid is highly corrosive and an oxidizer. Use full PPE (face shield, acid-resistant gloves, lab coat).

-

Runaway Reaction: The formation of acetyl nitrate is exothermic. Addition of nitric acid to acetic anhydride must be slow and strictly temperature-controlled.

Materials & Equipment

| Reagent | Grade | Role |

| 4-Bromopyrazole | >98% | Substrate |

| Acetic Anhydride ( | ACS Reagent | Solvent / Reagent |

| Nitric Acid ( | Fuming (>98%) | Nitrating Agent |

| Sodium Bicarbonate | Sat. Aq. Solution | Quenching / Neutralization |

| Ethyl Acetate / Hexanes | HPLC Grade | Extraction / Recrystallization |

Equipment:

-

Three-neck round-bottom flask (flame-dried).

-

Digital thermometer (internal probe).

-

Pressure-equalizing addition funnel.

-

Cryogenic cooling bath (Ice/NaCl or Cryostat).

-

Magnetic stirrer with Teflon stir bar.

Experimental Protocol

Preparation of Acetyl Nitrate (In Situ)

-

Setup: Equip a 250 mL three-neck flask with a thermometer, addition funnel, and nitrogen inlet. Place the flask in an ice/salt bath and cool to

. -

Solvent Charge: Add Acetic Anhydride (5.0 equiv) to the flask.

-

Acid Addition: Charge the addition funnel with Fuming Nitric Acid (1.1 equiv) .

-

Controlled Mixing: Dropwise add the nitric acid to the acetic anhydride.

-

Critical Parameter: Maintain internal temperature below

. The reaction is strongly exothermic. -

Observation: The solution will turn colorless to pale yellow.

-

-

Equilibration: Stir for 15 minutes at

to ensure complete formation of acetyl nitrate.

Nitration Reaction

-

Substrate Addition: Dissolve 4-Bromopyrazole (1.0 equiv) in a minimum volume of acetic acid (or add as a solid in small portions if solubility permits).

-

Addition: Add the substrate solution/solid to the acetyl nitrate mixture slowly.

-

Rate: Maintain temperature

.

-

-

Reaction: Stir the mixture at

for 1 hour, then allow it to slowly warm to -

Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (

) should disappear, and a new less polar spot (

Quenching & Isolation

-

Quench: Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. The acetyl nitrate will hydrolyze, and the product may precipitate.

-

Neutralization: Carefully adjust the pH to ~7 using saturated

solution. Caution: Gas evolution ( -

Extraction: If the product does not precipitate as a solid, extract with Ethyl Acetate (

) . -

Wash: Wash the combined organics with brine (

) and water ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure at room temperature . Do not heat the rotovap bath above -

Purification: Recrystallize from minimal cold ethanol or hexanes/EtOAc if necessary.

Figure 2: Step-by-step process flow for the synthesis and isolation.

Characterization & Data Analysis

The product, 4-Bromo-1-nitro-1H-pyrazole , is distinguished from the starting material and potential C-nitro isomers by NMR and IR spectroscopy.

NMR Spectroscopy ( )

The introduction of the electron-withdrawing nitro group at N1 significantly deshields the adjacent proton (H5) and, to a lesser extent, H3.

| Nucleus | Position | Chemical Shift ( | Multiplicity | Interpretation |

| H-5 | 8.30 - 8.45 | s (or d, | Highly deshielded by adjacent | |

| H-3 | 7.70 - 7.80 | s (or d, | Deshielded, but less than H-5. | |

| C-4 | ~95 - 100 | - | Carbon bearing Bromine. | |

| C-3/C-5 | 135 - 145 | - | Aromatic CH carbons. |

Note: In the parent 4-bromopyrazole, H3 and H5 are equivalent (broad singlet around 7.6 ppm) due to tautomerism. The appearance of two distinct signals confirms N-substitution.

Infrared Spectroscopy (IR)

-

: Strong band at 1620–1650

-

: Strong band at 1280–1320

-

Absence of N-H: Disappearance of the broad N-H stretch (3100–3400

) seen in the starting material.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically lower than the parent compound. Expect 60–80

(Literature values for similar

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Neutralize rapidly; keep workup cold. Avoid prolonged contact with water. |

| Product is Oil | Residual solvent or impurities | Triturate with cold hexanes or pentane to induce crystallization. |

| Rearrangement | Reaction temp too high | Ensure reaction never exceeds 20°C. Check cooling bath efficiency. |

| Violent Exotherm | Acid addition too fast | Stop addition. Cool immediately. Add acid dropwise. |

References

-

Janssen, J. W. A. M., & Habraken, C. L. (1971). Pyrazoles.[1][2][3][4][5][6][7] VIII. N-Nitration of Pyrazoles. The Journal of Organic Chemistry, 36(21), 3081–3085. Link

-

Dalinger, I. L., et al. (1997). N-Nitropyrazoles: Synthesis, Properties, and Rearrangement. Russian Chemical Bulletin, 46, 1765–1773. Link

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (General reference for handling nitropyrazoles). Link

- Larina, L. I., et al. (2000). Nitroazoles: Synthesis, Structure and Properties. In Comprehensive Heterocyclic Chemistry. (Review of nitroazole stability).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Low-Temperature Synthesis of 1-Nitropyrazoles

Introduction: The Strategic Importance of Low-Temperature Nitration for Pyrazole Chemistry

In the landscape of pharmaceutical and energetic materials development, nitropyrazoles represent a cornerstone class of heterocyclic compounds. The strategic introduction of a nitro group onto the pyrazole scaffold unlocks diverse chemical pathways and imparts unique physicochemical properties. Specifically, 1-nitropyrazole (or N-nitropyrazole) serves as a critical intermediate. Its synthesis is deceptively simple in concept but fraught with practical challenges, primarily revolving around selectivity and safety.

This guide provides a detailed exploration of the low-temperature synthesis conditions for 1-nitropyrazole. It moves beyond a mere recitation of steps to explain the underlying chemical principles that dictate the choice of low-temperature protocols. For researchers in drug development and materials science, mastering these conditions is paramount for ensuring high-yield, high-purity synthesis while mitigating the inherent risks of nitration chemistry. We will delve into the mechanistic rationale for temperature control, provide validated protocols, and outline the critical safety measures that form a self-validating experimental system.

Mechanistic Rationale: Kinetic vs. Thermodynamic Control in Pyrazole Nitration

The nitration of pyrazole can occur at either a nitrogen atom (N-nitration) to yield 1-nitropyrazole or at a carbon atom (C-nitration), typically at the 4-position, to yield 4-nitropyrazole. The outcome is fundamentally dictated by the reaction temperature, which governs the interplay between kinetic and thermodynamic control.

-

N-Nitration (Kinetic Product): The nitrogen atoms of the pyrazole ring are inherently nucleophilic and represent the site of initial, rapid attack by the nitrating agent. This pathway has a lower activation energy and is thus favored under kinetic control, which is achieved at low temperatures. The resulting 1-nitropyrazole is the kinetic product.

-

C-Nitration (Thermodynamic Product): While formed more slowly, C-nitropyrazoles are often more thermodynamically stable than their N-nitro counterparts. At elevated temperatures, the N-nitration becomes reversible, and the reaction can proceed through a higher activation energy pathway to form the more stable C-nitro isomers.[1] Furthermore, 1-nitropyrazole itself can undergo a thermal rearrangement to yield 3(5)-nitropyrazole or 4-nitropyrazole at high temperatures (e.g., 140°C).[1]

Therefore, the core directive for the selective synthesis of 1-nitropyrazole is to maintain a low reaction temperature to ensure the reaction remains under kinetic control, thus preventing rearrangement or direct C-nitration.

Caption: Kinetic vs. Thermodynamic pathways in pyrazole nitration.

Core Protocol: Low-Temperature N-Nitration using Acetyl Nitrate

The most reliable and widely cited method for the selective synthesis of 1-nitropyrazole involves the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent is a milder nitrating agent than mixed sulfuric and nitric acid, which further aids in selectivity.[2]

Data Summary: Low-Temperature N-Nitration Conditions

| Temperature (°C) | Nitrating System | Solvent | Typical Yield | Reference |

| 20-25 | Fuming HNO₃ / Acetic Anhydride (Ac₂O) | Glacial Acetic Acid | ~84% (crude) | |

| 0-10 | Fuming HNO₃ | Ethyl Acetate | High | |

| 15 | HNO₃ / Acetic Anhydride (Ac₂O) | Acetic Acid | High | |

| 0-5 | Tetramethylammonium Nitrate / Trifluoroacetic Anhydride | Acetonitrile | 97% |

Experimental Workflow

Caption: General workflow for low-temperature 1-nitropyrazole synthesis.

Step-by-Step Methodology

Materials:

-

Pyrazole

-